molecular formula C15H17NOS B5347070 (4-methoxybenzyl)[4-(methylthio)phenyl]amine

(4-methoxybenzyl)[4-(methylthio)phenyl]amine

Cat. No. B5347070
M. Wt: 259.4 g/mol
InChI Key: QBUUTZNLGBGIPF-UHFFFAOYSA-N
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Description

(4-methoxybenzyl)[4-(methylthio)phenyl]amine, also known as 4-MTA, is a synthetic drug that belongs to the amphetamine class of compounds. The chemical structure of 4-MTA is similar to that of MDMA (ecstasy) and amphetamine, but it has a unique pharmacological profile that sets it apart from other amphetamine derivatives.

Mechanism of Action

The mechanism of action of (4-methoxybenzyl)[4-(methylthio)phenyl]amine involves the inhibition of the serotonin transporter, which leads to an increase in the concentration of serotonin in the synaptic cleft. This results in the activation of serotonin receptors and the modulation of various neurotransmitter systems in the brain. The exact mechanism of action of this compound is still under investigation, and further research is needed to fully understand its pharmacological properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other amphetamine derivatives. This compound increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to a feeling of euphoria and increased energy. However, this compound has been shown to have a higher affinity for the serotonin transporter than other amphetamine derivatives, which may lead to increased risk of serotonin syndrome and other adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using (4-methoxybenzyl)[4-(methylthio)phenyl]amine in lab experiments include its unique pharmacological profile and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its potential for adverse effects and the lack of extensive research on its long-term effects.

Future Directions

For research on (4-methoxybenzyl)[4-(methylthio)phenyl]amine include investigating its potential therapeutic applications, understanding its mechanism of action, and exploring its long-term effects on the brain and body. Additionally, further research is needed to develop safer and more effective treatments for depression and anxiety disorders.

Synthesis Methods

The synthesis method of (4-methoxybenzyl)[4-(methylthio)phenyl]amine involves the reaction of 4-methoxybenzyl chloride with 4-(methylthio)phenylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification.

Scientific Research Applications

(4-methoxybenzyl)[4-(methylthio)phenyl]amine has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. Studies have shown that this compound has a high affinity for the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. This property makes this compound a potential candidate for the treatment of depression and anxiety disorders.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-methylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-17-14-7-3-12(4-8-14)11-16-13-5-9-15(18-2)10-6-13/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUUTZNLGBGIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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